
Carbon-13C
Overview
Description
Carbon-13C (¹³C) is a stable isotope of carbon, constituting approximately 1.1% of naturally occurring carbon. Unlike radioactive Carbon-14 (¹⁴C), ¹³C is non-radioactive and is widely utilized in scientific research due to its nuclear spin (I = ½), which enables detection via nuclear magnetic resonance (NMR) spectroscopy . Its isotopic signature is critical in metabolic flux analysis, structural elucidation of organic compounds, and environmental tracing . Key identifiers include CAS 14762-74-4, molecular formula C, and synonyms such as "Carbon-13" and "this compound atom" .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbon-13 can be prepared through several methods. One common approach involves the thermal diffusion of methane enriched with carbon-13. This process uses an isotope separation cascade to achieve high levels of enrichment . Another method involves the use of elemental carbon-13 to synthesize calcium carbide, which is then used to generate acetylene. This acetylene can serve as a universal building block for various organic transformations .
Industrial Production Methods: In industrial settings, carbon-13 is often produced using customized growth chambers and hydroponic nutrient supply. For example, plants can be grown in an atmosphere enriched with carbon-13 dioxide, resulting in uniformly labeled plant material . This method is particularly useful for producing large quantities of carbon-13-labeled compounds for research purposes.
Chemical Reactions Analysis
Types of Reactions: Carbon-13 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the behavior of carbon atoms in different chemical environments .
Common Reagents and Conditions: Common reagents used in reactions involving carbon-13 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions can vary widely depending on the specific transformation being studied. For example, the synthesis of carbon-13-labeled acetylene from calcium carbide requires specific temperature and pressure conditions .
Major Products Formed: The major products formed from reactions involving carbon-13 depend on the specific reagents and conditions used. For instance, the oxidation of carbon-13-labeled organic compounds can produce carbon-13-labeled carbonyl compounds, while reduction reactions can yield carbon-13-labeled alcohols .
Scientific Research Applications
Hyperpolarized 13C^{13}C13C MRI
Hyperpolarized magnetic resonance imaging (MRI) has emerged as a powerful tool for studying metabolic processes in vivo. This technique enhances the signal of compounds, allowing for real-time imaging of metabolic pathways associated with various diseases, particularly cancer.
- Key Findings :
- Cancer Detection : Elevated lactate production in tumors can be monitored through the conversion of hyperpolarized [1-]pyruvate to [1-]lactate, providing insights into tumor metabolism and treatment response .
- Clinical Applications : Studies have demonstrated the utility of hyperpolarized MRI in various cancers, including prostate, breast, and pancreatic cancers .
Non-Invasive Breath Tests
The carbon-13 urea breath test is a widely used diagnostic tool for detecting Helicobacter pylori infections. Patients ingest a -labeled substrate, and the resulting CO2 in exhaled breath is analyzed to confirm infection.
- Advantages :
Tracing Biochemical Pathways
Carbon-13 is extensively used as a tracer in metabolic studies to understand biochemical pathways and metabolic fluxes.
- Applications :
Substrate Used | Study Focus | Key Outcomes |
---|---|---|
[U-]glucose | Diabetes research | Insights into glucose metabolism . |
[2-]acetate | Cancer metabolism | Understanding lipid synthesis in tumors . |
Carbon Cycling Studies
is utilized to study carbon cycling in ecosystems, helping researchers understand carbon sources and sinks.
- Research Insights :
Application in Liver Function Assessment
A study evaluated the use of -octanoate breath tests to assess liver function in rat models with induced liver cirrhosis.
- Findings :
NMR Signal Enhancement Techniques
Recent advancements in dynamic nuclear polarization (DNP) have significantly enhanced NMR signals, improving the analysis of complex biomolecules.
Mechanism of Action
The mechanism of action of carbon-13 involves its ability to be detected by NMR spectroscopy due to its nuclear magnetic moment. This property allows researchers to study the behavior of carbon atoms in various chemical and biological systems. For example, in the urea breath test, carbon-13-labeled urea is metabolized by the enzyme urease, producing carbon-13-labeled carbon dioxide, which can be detected in the breath .
Comparison with Similar Compounds
Isotopic Comparisons: ¹³C vs. Other Carbon Isotopes
Property | Carbon-12 (¹²C) | Carbon-13 (¹³C) | Carbon-14 (¹⁴C) |
---|---|---|---|
Natural Abundance | ~98.9% | ~1.1% | Trace (radiogenic) |
Nuclear Spin (I) | 0 | ½ | 0 |
Radioactivity | Non-radioactive | Non-radioactive | Radioactive (β⁻ decay) |
Primary Applications | Baseline reference | NMR, isotopic tracing | Radiocarbon dating |
Detection Methods | N/A | NMR, MS | Accelerator MS |
¹³C-Labeled Compounds vs. Non-Labeled Analogs
Carbon-13C Monoxide (CO-¹³C)
CO-¹³C is pivotal in medical diagnostics, such as assessing hepatocyte microsomal activity via ¹³C-methacetin breath tests, where its isotopic label allows precise tracking of metabolic pathways .
This compound Tetrachloride (CCl₄-¹³C)
CCl₄-¹³C is used in NMR to resolve spectral overlaps and study reaction mechanisms, leveraging its distinct ¹³C chemical shifts .
¹³C in Organic vs. Inorganic Matrices
In organic chemistry, ¹³C-NMR provides unambiguous carbon skeleton assignments, while in environmental science, δ¹³C values differentiate biogenic vs. fossil fuel-derived carbon .
Biological Activity
Carbon-13 () is a stable isotope of carbon that has garnered significant attention in biological and environmental research due to its unique properties and applications. This article explores the biological activity of , focusing on its role in metabolic studies, ecological assessments, and potential applications in medicine and environmental science.
Overview of Carbon-13
Carbon-13 is a non-radioactive isotope, comprising approximately 1.1% of natural carbon. It is used extensively in various fields, including biochemistry, ecology, and medicine, primarily due to its ability to serve as a tracer in metabolic studies. The incorporation of into biological molecules allows researchers to track metabolic pathways and understand the dynamics of carbon cycling in ecosystems.
Metabolic Tracing with Carbon-13
Metabolic Pathway Analysis
One of the primary applications of is in tracing metabolic pathways in living organisms. Recent studies have demonstrated the feasibility of using labeling to analyze the metabolism of human cells. For instance, a study utilizing colorectal carcinoma cell lines showed that isotopes could be incorporated into various metabolites, providing insights into active metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle .
Table 1: Summary of Metabolic Pathways Traced with Carbon-13
Ecological Applications
Carbon Cycling Studies
In ecological research, is used to study carbon cycling within ecosystems. For example, the incorporation of -labeled carbon dioxide into microbial communities has been shown to enhance our understanding of soil microbial dynamics and nutrient cycling. A study indicated that fungi were predominant in incorporating -CO₂ into microbial biomass under elevated CO₂ conditions, highlighting the role of fungi in carbon flow from plants to soils .
Table 2: Microbial Incorporation of Carbon-13
Microbial Group | Dominance Under CO₂ Conditions |
---|---|
Fungi | Dominant under elevated CO₂ conditions . |
Bacteria | Varied dominance depending on CO₂ concentration . |
Medical Applications
Breath Tests for Metabolism
The use of in breath tests has emerged as a non-invasive method for assessing metabolic processes. For instance, breath tests utilizing can effectively measure the digestion and absorption of carbohydrates and lipids, providing valuable diagnostic information regarding metabolic disorders .
Case Study: Breath Tests
A case study involving captive pigeons demonstrated that breath analysis using ratios could distinguish between different dietary contributions (C3 vs. C4 plants), thereby offering insights into dietary habits and metabolic efficiency .
Q & A
Q. Basic: How to design experiments using Carbon-13C as a stable isotope tracer in metabolic or chemical studies?
Methodological Answer:
this compound is widely used as a tracer to study metabolic pathways, reaction mechanisms, or environmental processes. Key considerations include:
- Synthesis & Isotopic Purity : Use validated synthetic routes (e.g., labeled precursors like ¹³C-sucrose or ¹³C-CO₂) to ensure isotopic enrichment ≥99% .
- Detection Methods : Pair experiments with techniques like NMR (for structural tracking) or isotope-ratio mass spectrometry (IRMS, for quantifying ¹³CO₂ in breath tests) .
- Controls : Include unlabeled controls to distinguish endogenous vs. tracer-derived signals. For clinical studies, account for dietary ¹³C background (e.g., C₄ plant consumption) by pre-screening participants or using higher enrichment .
Q. Basic: What analytical techniques are essential for detecting this compound in biological or chemical systems?
Methodological Answer:
- Solid-State NMR (SSNMR) : Leverage ¹³C chemical shift anisotropy (CSA) and 2D correlation experiments (e.g., 2Q/SQ) to resolve overlapping signals in complex matrices like graphene oxide or biomolecules .
- Mass Spectrometry : Use gas chromatography-IRMS (GC-IRMS) for high-precision quantification of ¹³C in breath, blood, or environmental samples .
- Isotopic Dilution Analysis : Calibrate instruments with certified ¹³C standards to minimize baseline drift .
Q. Advanced: How can researchers resolve structural ambiguities in this compound-labeled compounds using advanced NMR techniques?
Methodological Answer:
- Multi-Dimensional SSNMR : Apply 2Q/SQ or 3Q/SQ correlation experiments to eliminate diagonal noise and clarify connectivity between ¹³C nuclei (e.g., distinguishing ¹³C–OH from ¹³C–O–¹³C in graphene oxide) .
- CSA Measurements : Combine experimental data with computational modeling (e.g., density functional theory) to validate structural hypotheses .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-abundance ¹³C nuclei in complex biological systems .
Q. Advanced: How to mitigate confounding variables in clinical studies using ¹³C-labeled substrates (e.g., breath tests)?
Methodological Answer:
- Dietary Adjustments : Pre-screen participants for C₄ plant-based diets (e.g., maize, sugarcane) that elevate baseline ¹³C levels. Use substrates with higher isotopic enrichment (e.g., ¹³C-sucrose >99%) to overcome background noise .
- Protocol Standardization : Minimize sample handling errors (e.g., breath collection timing, spillage) through rigorous training and automated systems .
- Local Capacity Building : Collaborate with regional labs for on-site breath sample analysis to reduce logistical delays .
Q. Advanced: How to optimize the synthesis of this compound-labeled compounds to ensure isotopic integrity?
Methodological Answer:
- Precursor Selection : Use high-purity ¹³C starting materials (e.g., ¹³C-barium carbonate for ¹³CO₂ synthesis) to minimize isotopic dilution .
- Reaction Monitoring : Employ real-time IR spectroscopy or inline NMR to track isotopic incorporation and adjust reaction conditions .
- Post-Synthesis Purification : Use preparative chromatography or distillation to isolate labeled compounds from unreacted precursors .
Q. Advanced: How to address contradictions in this compound data arising from methodological variations?
Methodological Answer:
- Cross-Validation : Compare results across multiple techniques (e.g., NMR, IRMS, X-ray diffraction) to confirm isotopic distribution or structural assignments .
- Metadata Reporting : Document synthesis protocols, instrument parameters, and calibration standards in detail to enable reproducibility .
- Error Analysis : Quantify uncertainties (e.g., via Monte Carlo simulations) for isotopic enrichment measurements and kinetic modeling .
Properties
IUPAC Name |
carbane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912297 | |
Record name | Carbon-13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.035 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14762-74-4, 6532-48-5 | |
Record name | Carbon C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbon-13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methane-C13 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbon-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBON C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ0A8596D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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